molecular formula C19H23NO2 B5619271 N-(2,6-diisopropylphenyl)-4-hydroxybenzamide

N-(2,6-diisopropylphenyl)-4-hydroxybenzamide

Cat. No. B5619271
M. Wt: 297.4 g/mol
InChI Key: ITOIFWOCQZAASV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,6-diisopropylphenyl)-4-hydroxybenzamide often involves acylation reactions and careful selection of starting materials. For instance, in the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide, 3-aminophenol and 4-metoxybenzoylchloride were used in an acylation reaction (Karabulut et al., 2014). Similarly, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized from 3-methylbenzoyl chloride or 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically determined using techniques like X-ray diffraction and DFT calculations. The influence of intermolecular interactions on molecular geometry is a key focus, with studies showing that crystal packing and dimerization can affect bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds like N-(2,6-diisopropylphenyl)-4-hydroxybenzamide exhibit diverse chemical behaviors. For example, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide underwent tritium/hydrogen exchange in the presence of an organoiridium catalyst, indicating complex chemical reactivity (Hong et al., 2015).

Physical Properties Analysis

The physical properties of such compounds can be characterized through various spectroscopic methods like NMR, IR, GC-MS, and elemental analysis. These techniques help in confirming the composition and detailed structure of the compound (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are explored through various studies, including their potential for metal-catalyzed C–H bond functionalization reactions. This is due to their structural motifs like N,O-bidentate directing groups, which are key for such reactions (Al Mamari & Al Lawati, 2019).

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-12(2)16-6-5-7-17(13(3)4)18(16)20-19(22)14-8-10-15(21)11-9-14/h5-13,21H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOIFWOCQZAASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide, AldrichCPR

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